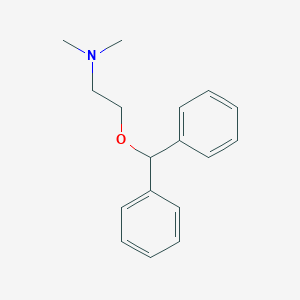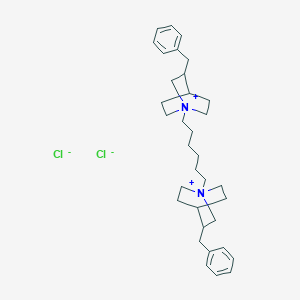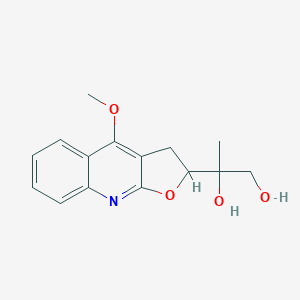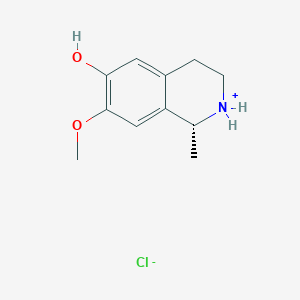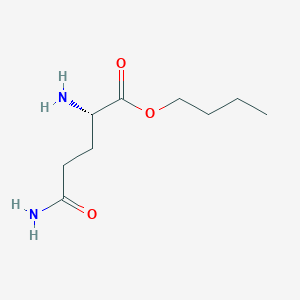
Butyl (2S)-2,5-diamino-5-oxopentanoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and various reagents. For example, a similar compound, “Tert-butyl (2S,6R)-2,6-dimethylpiperidine-4-carboxylate”, is synthesized from 2,6-dimethylpiperidine-4-carboxylic acid and tert-butyl chloroformate in the presence of a base.Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data on “Butyl (2S)-2,5-diamino-5-oxopentanoate”, it’s difficult to provide a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactions involving “Butyl (2S)-2,5-diamino-5-oxopentanoate” would depend on its specific structure and functional groups. For instance, if it contains an amino group, it might undergo reactions such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, solubility, and reactivity. These properties can be determined experimentally or predicted based on the compound’s structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Imaging Applications
Butyl (2S)-2,5-diamino-5-oxopentanoate has been utilized in the synthesis of precursors for PET radiotracers. For example, Liu et al. (2017) developed an efficient synthesis of a related compound, (2S)-tert-butyl 2-(2-bromopropanamido)-5-oxo-5-(tritylamino)pentanoate, serving as a precursor for tumor imaging in PET scans (Liu et al., 2017).
Enantiopure Non-Natural Alpha-Amino Acids
Butyl (2S)-2,5-diamino-5-oxopentanoate has been instrumental in the synthesis of enantiopure non-natural alpha-amino acids. Constantinou-Kokotou et al. (2001) described a method using a key intermediate closely related to butyl (2S)-2,5-diamino-5-oxopentanoate for synthesizing various non-natural alpha-amino acids, highlighting its utility in creating specialized molecules (Constantinou-Kokotou et al., 2001).
Crystal Structures and Coordination Protocols
In the study of crystal structures, compounds related to butyl (2S)-2,5-diamino-5-oxopentanoate have been analyzed. Su et al. (2014) investigated chiral lithium diamides derived from related compounds, providing insights into their crystal structures and coordination protocols (Su et al., 2014).
Radiosyntheses and Cancer Cell Imaging
In cancer research, derivatives of butyl (2S)-2,5-diamino-5-oxopentanoate have been synthesized for potential use in imaging. Huang et al. (2019) reported on the synthesis of a novel derivative for tumor imaging, exploring its properties for potentially enhancing glutamine metabolism in cancer cells (Huang et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
butyl (2S)-2,5-diamino-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-2-3-6-14-9(13)7(10)4-5-8(11)12/h7H,2-6,10H2,1H3,(H2,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKWQKRQGKCDSG-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(CCC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@H](CCC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl (2S)-2,5-diamino-5-oxopentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







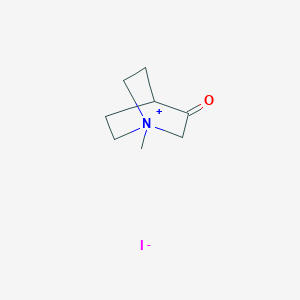
![[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B22.png)
![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)
